molecular formula C17H17N3O4S2 B2565372 methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040636-14-3

methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2565372
CAS No.: 1040636-14-3
M. Wt: 391.46
InChI Key: AQXSVZMUFXZCIB-UHFFFAOYSA-N
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Description

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound’s interaction with GIRK channels involves binding to specific sites on the channel proteins, leading to their activation and subsequent physiological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Activation of GIRK channels by this compound can lead to hyperpolarization of the cell membrane, reducing cellular excitability. This modulation of cell signaling pathways can impact various physiological processes, including heart rate regulation and neuronal activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GIRK channels. By binding to these channels, the compound induces conformational changes that result in channel activation. This activation leads to an influx of potassium ions, causing hyperpolarization of the cell membrane. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects. At higher doses, it may induce toxic effects, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired physiological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolic flux and metabolite levels can be influenced by factors such as enzyme activity and availability of cofactors. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and potential side effects, making it essential to study its transport mechanisms in detail .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

methyl 1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-15-12(17(21)24-2)8-13(14-4-3-6-25-14)18-16(15)20(19-10)11-5-7-26(22,23)9-11/h3-4,6,8,11H,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXSVZMUFXZCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)OC)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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